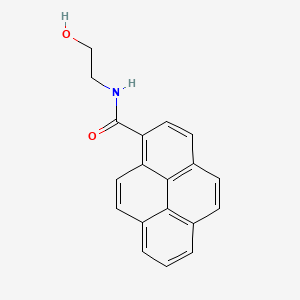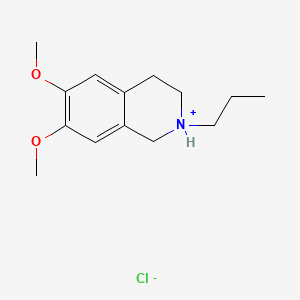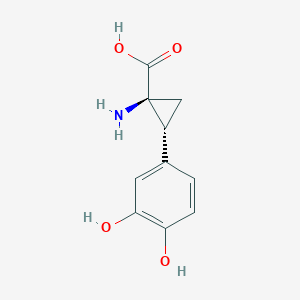![molecular formula C17H16O B13792495 11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- CAS No. 58111-76-5](/img/structure/B13792495.png)
11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- is a chemical compound with the molecular formula C17H16O and a molecular weight of 236.31 g/mol . This compound is characterized by its unique structure, which includes a cyclohepta[a]naphthalene core with a ketone functional group at the 11th position and two methyl groups at the 9th position .
Preparation Methods
The synthesis of 11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and sometimes the presence of catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- can be compared with other similar compounds, such as:
9,10-Dihydro-8H-11-oxa-cyclohepta[a]naphthalen-7-one: This compound has a similar cyclohepta[a]naphthalene core but includes an oxygen atom in the ring structure.
9,10-Dihydro-9,9-dimethyl-11H-cyclohepta[a]naphthalen-11-one: This compound is structurally similar but may have different functional groups or substituents.
The uniqueness of 11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl- lies in its specific structural features and the presence of the ketone and methyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
58111-76-5 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
9,9-dimethyl-10H-cyclohepta[a]naphthalen-11-one |
InChI |
InChI=1S/C17H16O/c1-17(2)10-9-13-8-7-12-5-3-4-6-14(12)16(13)15(18)11-17/h3-10H,11H2,1-2H3 |
InChI Key |
JDDNQENJBLEAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=CC3=CC=CC=C32)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



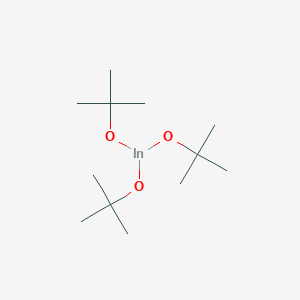
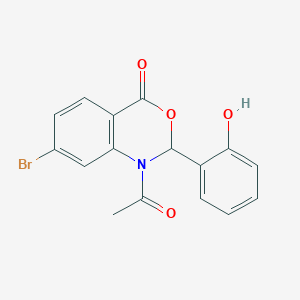
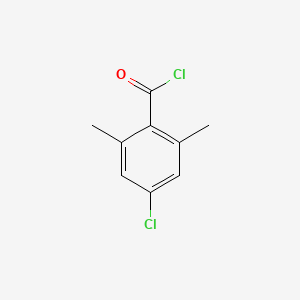
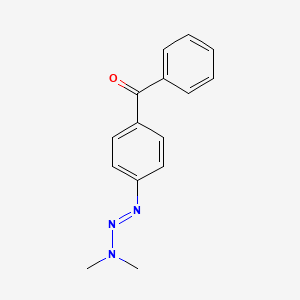
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

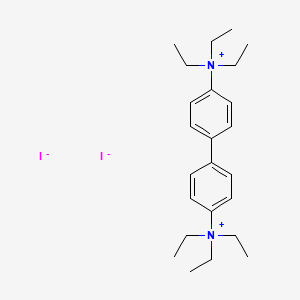
![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
